2-(2-((4-methoxyphenyl)sulfonyl)acetamido)-N-methylthiophene-3-carboxamide
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Overview
Description
2-(2-((4-methoxyphenyl)sulfonyl)acetamido)-N-methylthiophene-3-carboxamide is a synthetic organic compound with a complex structure that includes a thiophene ring, a sulfonyl group, and an acetamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((4-methoxyphenyl)sulfonyl)acetamido)-N-methylthiophene-3-carboxamide typically involves multiple steps:
Formation of the Sulfonyl Intermediate: The initial step often involves the sulfonylation of 4-methoxyaniline with a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions to form 4-methoxyphenylsulfonamide.
Acetamido Group Introduction: The next step involves the acylation of the sulfonamide with an acylating agent like acetic anhydride or acetyl chloride to introduce the acetamido group.
Thiophene Ring Formation: The thiophene ring is then introduced through a cyclization reaction involving a suitable thiophene precursor and the acetamido-sulfonyl intermediate.
N-Methylation: Finally, the compound is methylated using a methylating agent such as methyl iodide in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are employed under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, 2-(2-((4-methoxyphenyl)sulfonyl)acetamido)-N-methylthiophene-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its stability and functional groups that allow for further modifications.
Mechanism of Action
The mechanism of action of 2-(2-((4-methoxyphenyl)sulfonyl)acetamido)-N-methylthiophene-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and acetamido groups can form hydrogen bonds with active sites, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of the target, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-((4-chlorophenyl)sulfonyl)acetamido)-N-methylthiophene-3-carboxamide
- 2-(2-((4-methylphenyl)sulfonyl)acetamido)-N-methylthiophene-3-carboxamide
Uniqueness
Compared to similar compounds, 2-(2-((4-methoxyphenyl)sulfonyl)acetamido)-N-methylthiophene-3-carboxamide is unique due to the presence of the methoxy group on the phenyl ring. This methoxy group can influence the compound’s electronic properties and reactivity, potentially enhancing its biological activity and making it a more effective candidate for specific applications.
Properties
IUPAC Name |
2-[[2-(4-methoxyphenyl)sulfonylacetyl]amino]-N-methylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5S2/c1-16-14(19)12-7-8-23-15(12)17-13(18)9-24(20,21)11-5-3-10(22-2)4-6-11/h3-8H,9H2,1-2H3,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFLWBZEAYNDKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)CS(=O)(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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